哌嗪-1-羧酸邻甲苯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

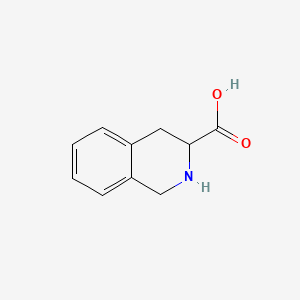

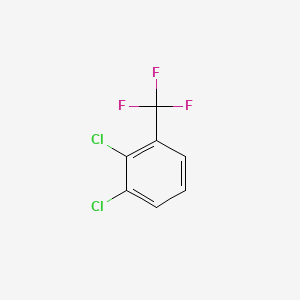

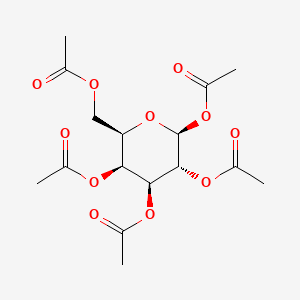

Piperazine-1-carboxylic acid o-tolylamide, also known as PCAOT, is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of Piperazine-1-carboxylic acid o-tolylamide consists of 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .科学研究应用

化学合成和结构修饰

哌嗪衍生物,如哌嗪-1-羧酸邻甲苯酰胺,以其结构多样性和在化学和生物学各个领域的潜在应用而著称。已经报道了从(2S)-哌嗪-2-羧酸二盐酸盐合成差异性保护的 2-(羟甲基)哌嗪,突出了它们作为生物活性化合物和组合文库化学骨架的构建模块的用途 (Gao & Renslo, 2007)。此外,哌嗪-2-羧酸衍生的 N-甲酰胺已被开发为用于 N-芳基亚胺氢化硅烷化的具有高对映选择性的路易斯碱催化剂,证明了哌嗪衍生物在合成化学中的多功能性 (Wang et al., 2006).

生物和医学应用

哌嗪衍生物以其生物活性而闻名,取代的哌嗪是许多生物活性化合物中的常见基序。使用 N-甲基哌嗪制备具有抗病毒特性的哌嗪基不对称双脲突出了这些化合物在治疗应用中的潜力 (El‐Faham et al., 2008)。哌嗪衍生物也被认为是合成具有抗菌活性的新型化合物的重要的构建模块,进一步强调了它们在药物化学领域的重要性 (Shroff et al., 2022).

分析和环境应用

哌嗪基衍生物已被用于提高质谱中肽的电离效率,表明它们在改进全面蛋白质组分析的分析技术中的作用 (Qiao et al., 2011)。此外,水性哌嗪在二氧化碳捕获过程中对热降解和氧化的抵抗性强调了这些化合物的环境应用 (Freeman et al., 2010).

作用机制

Target of Action

Piperazine compounds, a class to which piperazine-1-carboxylic acid o-tolylamide belongs, are known to have a wide range of targets due to their versatile structure .

Mode of Action

It’s worth noting that piperazine compounds often work by interacting with their targets and inducing changes in their function .

Biochemical Pathways

This suggests that Piperazine-1-carboxylic acid o-tolylamide may affect pathways related to cell death and survival .

Pharmacokinetics

It is known that the nitrogen atoms in piperazine compounds can improve the pharmacological and pharmacokinetic profiles of drug candidates, increasing water solubility and bioavailability .

Result of Action

A study on a piperazine derivative suggested that it was highly cytotoxic to cancer cells and induced traditional apoptotic symptoms of dna fragmentation and nuclear condensation .

Action Environment

The performance of piperazine compounds can be influenced by various factors, including the presence of other chemicals, ph levels, temperature, and more .

生化分析

Biochemical Properties

Piperazine-1-carboxylic acid o-tolylamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes or proteins, thereby influencing their activity. For instance, Piperazine-1-carboxylic acid o-tolylamide may act as an inhibitor or activator of certain enzymes, altering the biochemical pathways in which these enzymes are involved .

Cellular Effects

Piperazine-1-carboxylic acid o-tolylamide has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, Piperazine-1-carboxylic acid o-tolylamide can alter the expression levels of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of Piperazine-1-carboxylic acid o-tolylamide involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. Such interactions can result in changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression. Piperazine-1-carboxylic acid o-tolylamide may also interact with other proteins, influencing their stability, localization, or function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Piperazine-1-carboxylic acid o-tolylamide can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that Piperazine-1-carboxylic acid o-tolylamide remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Piperazine-1-carboxylic acid o-tolylamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or pathways. At higher doses, Piperazine-1-carboxylic acid o-tolylamide may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

Piperazine-1-carboxylic acid o-tolylamide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can affect the overall metabolic balance within cells and tissues .

Transport and Distribution

The transport and distribution of Piperazine-1-carboxylic acid o-tolylamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, Piperazine-1-carboxylic acid o-tolylamide may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

Piperazine-1-carboxylic acid o-tolylamide exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The localization of the compound can affect its activity and function, as it may interact with different biomolecules in distinct subcellular environments. For example, Piperazine-1-carboxylic acid o-tolylamide may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .

属性

IUPAC Name |

N-(2-methylphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-10-4-2-3-5-11(10)14-12(16)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBYPRUBXWTYBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276214 |

Source

|

| Record name | Piperazine-1-carboxylic acid o-tolylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856437-75-7 |

Source

|

| Record name | Piperazine-1-carboxylic acid o-tolylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1294816.png)

![2,3-Dibromobenzo[b]thiophene](/img/structure/B1294826.png)